molecular formula C11H11N3O B180914 N-(1-Phenyl-1H-pyrazol-4-yl)acetamide CAS No. 2590-00-3

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B180914
CAS No.: 2590-00-3
M. Wt: 201.22 g/mol
InChI Key: ABVBPVQLIRTXHZ-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenylpyrazole moiety attached to the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-phenylpyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylpyrazole derivatives.

Scientific Research Applications

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpyrazol-4-yl)acetamide
  • 5-(1-phenyl-1H-pyrazole-4-yl)nicotinamide derivatives

Uniqueness

N-(1-Phenyl-1H-pyrazol-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2590-00-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(1-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15)

InChI Key

ABVBPVQLIRTXHZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2=CC=CC=C2

2590-00-3

Origin of Product

United States

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